
gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium is a complex organometallic compound that features a gold atom coordinated with tris(4-methylphenyl)phosphine and a 2-pyridin-4-ylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium typically involves the reaction of gold precursors with tris(4-methylphenyl)phosphine and 2-pyridin-4-ylethynyl derivatives. One common method involves the use of gold chloride (AuCl) as the gold source. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. Solvents such as dichloromethane or tetrahydrofuran are commonly used. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium can undergo various types of chemical reactions, including:
Oxidation: The gold center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or halogens.
Reduction: The compound can be reduced back to its original state using reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions can occur where the phosphine or pyridinyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, halogens (chlorine, bromine).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various phosphines, pyridines, and other ligands under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes, while substitution reactions can produce a variety of gold-ligand complexes.
Scientific Research Applications
Gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium has several scientific research applications:
Catalysis: It can act as a catalyst in organic reactions, including cross-coupling and oxidation reactions.
Materials Science: The compound can be used in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing into its potential use in drug development, particularly for its anti-cancer properties.
Analytical Chemistry: It can be used as a reagent in various analytical techniques to detect and quantify other substances.
Mechanism of Action
The mechanism of action of gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium involves its interaction with molecular targets through coordination chemistry. The gold center can form stable complexes with various biomolecules, potentially disrupting biological pathways. In catalysis, the compound can facilitate the formation and breaking of chemical bonds, thereby accelerating reaction rates.
Comparison with Similar Compounds
Similar Compounds
- Gold;tris(4-methylphenyl)-(2-phenylethynyl)phosphanium
- Gold;tris(4-methylphenyl)-(2-pyridin-2-ylethynyl)phosphanium
- Gold;tris(4-methylphenyl)-(2-thiophen-2-ylethynyl)phosphanium
Uniqueness
Gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium is unique due to the presence of the 2-pyridin-4-ylethynyl group, which can enhance its coordination ability and electronic properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Properties
CAS No. |
825628-24-8 |
|---|---|
Molecular Formula |
C28H25AuNP+ |
Molecular Weight |
603.4 g/mol |
IUPAC Name |
gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium |
InChI |
InChI=1S/C28H25NP.Au/c1-22-4-10-26(11-5-22)30(27-12-6-23(2)7-13-27,28-14-8-24(3)9-15-28)21-18-25-16-19-29-20-17-25;/h4-17,19-20H,1-3H3;/q+1; |
InChI Key |
KQFLTUGTXOAHQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[P+](C#CC2=CC=NC=C2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


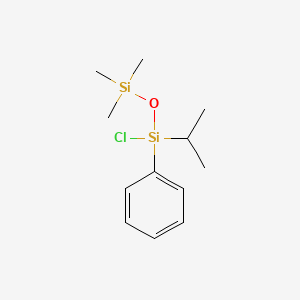
![1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione](/img/structure/B14207916.png)
![2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine](/img/structure/B14207923.png)



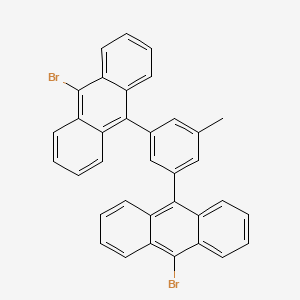
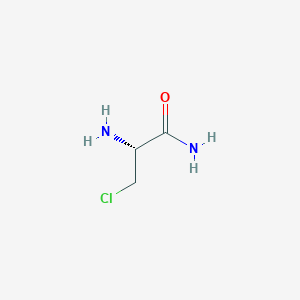
![2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile](/img/structure/B14207952.png)
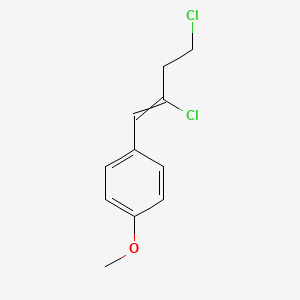
![Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14207966.png)
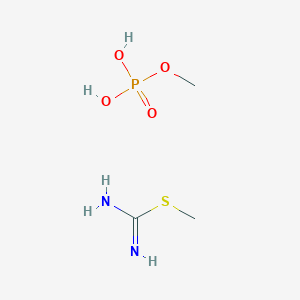
![4-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-OL](/img/structure/B14207973.png)
![Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B14207977.png)
